N,N'-dimethyl-2-phenylpropanediamide
Overview
Description
N,N’-dimethyl-2-phenylpropanediamide: is an organic compound with the molecular formula C11H14N2O2. It is a derivative of propanediamide, featuring two methyl groups and a phenyl group attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl-2-phenylpropanediamide typically involves the reaction of 2-phenylpropanediamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-dimethyl-2-phenylpropanediamide may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality N,N’-dimethyl-2-phenylpropanediamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N’-dimethyl-2-phenylpropanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives
Scientific Research Applications
N,N’-dimethyl-2-phenylpropanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: N,N’-dimethyl-2-phenylpropanediamide is explored for its potential use in drug development. Its derivatives are tested for their efficacy and safety in treating various medical conditions.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N’-dimethyl-2-phenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
N,N-dimethyl-p-phenylenediamine: A related compound with similar structural features but different reactivity and applications.
N,N-diethyl-p-phenylenediamine: Another similar compound with ethyl groups instead of methyl groups, leading to different chemical properties and uses.
N,N-dimethyl-1,4-phenylenediamine: A compound with a different substitution pattern on the phenyl ring, resulting in distinct reactivity and applications.
Uniqueness: N,N’-dimethyl-2-phenylpropanediamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N,N'-dimethyl-2-phenylpropanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-10(14)9(11(15)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUMOFEONBKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314643 | |
Record name | N,N'-dimethyl-2-phenylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-70-6 | |
Record name | NSC286683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-dimethyl-2-phenylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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